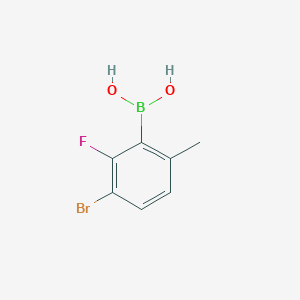
(1Z)-3-Fluoro-N-hydroxy-5-(trifluoromethyl)benzenecarboximidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-3-Fluoro-N-hydroxy-5-(trifluoromethyl)benzenecarboximidoyl chloride is a chemical compound characterized by the presence of fluorine atoms and a trifluoromethyl group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Mecanismo De Acción
Target of Action
It’s known that similar compounds, such as n-nitrosamines, can interact with dna by alkylation of susceptible nucleobases
Mode of Action
Following drug administration, oxidation of the N-Nitrosamine species by cytochrome P450 leads to downstream production of cancerogenic diazonium salts that damage DNA by alkylation of susceptible nucleobases . This suggests that EN300-5609421 might have a similar mode of action.
Biochemical Pathways
The oxidation of n-nitrosamines by cytochrome p450, which leads to the production of cancerogenic diazonium salts, suggests that en300-5609421 might affect similar pathways .
Result of Action
The fact that n-nitrosamines can damage dna by alkylation of susceptible nucleobases suggests that EN300-5609421 might have similar effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the use of radical trifluoromethylation, which has been extensively studied for its efficiency and selectivity . The reaction conditions often involve the use of photoredox catalysis, where visible light drives the formation of the trifluoromethyl radical .
Industrial Production Methods
Industrial production of this compound may involve large-scale photoredox catalysis processes, utilizing robust and scalable reaction setups. The use of transition metal catalysts, such as ruthenium or iridium complexes, can enhance the efficiency of the reaction under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
(1Z)-3-Fluoro-N-hydroxy-5-(trifluoromethyl)benzenecarboximidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, where the chloride group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzoic acids, while substitution reactions can produce a variety of substituted benzenes with different functional groups .
Aplicaciones Científicas De Investigación
(1Z)-3-Fluoro-N-hydroxy-5-(trifluoromethyl)benzenecarboximidoyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs with enhanced metabolic stability and binding selectivity.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethyl sulfonyl chloride: Known for its use in radical trifluoromethylation reactions.
Trifluoromethylated aromatic compounds: These compounds share the trifluoromethyl group but differ in their overall structure and reactivity.
Uniqueness
(1Z)-3-Fluoro-N-hydroxy-5-(trifluoromethyl)benzenecarboximidoyl chloride is unique due to its combination of a fluorine atom, a trifluoromethyl group, and a carboximidoyl chloride moiety.
Propiedades
IUPAC Name |
(1Z)-3-fluoro-N-hydroxy-5-(trifluoromethyl)benzenecarboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF4NO/c9-7(14-15)4-1-5(8(11,12)13)3-6(10)2-4/h1-3,15H/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRGMRRGXMSXAV-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)/C(=N/O)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide](/img/structure/B2763876.png)


![Methyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate](/img/structure/B2763879.png)



![N-methyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide](/img/structure/B2763886.png)

![(6-oxodibenzo[cd,g]indazol-2(6H)-yl)acetic acid](/img/structure/B2763890.png)

![N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide](/img/structure/B2763893.png)
